Fluoxetine Succinamic Acid

Descripción general

Descripción

Fluoxetine Succinamic Acid is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by its unique chemical structure, which includes a succinamic acid moiety attached to the fluoxetine backbone. The presence of the succinamic acid group imparts distinct chemical and pharmacological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fluoxetine Succinamic Acid typically involves multiple steps, starting from fluoxetine. The process includes the introduction of the succinamic acid group through a series of chemical reactions. One common method involves the reaction of fluoxetine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for precise control over reaction parameters and improved efficiency. The use of microflow technology has been shown to enhance the synthesis process, reducing the need for extensive purification steps and minimizing waste .

Análisis De Reacciones Químicas

Types of Reactions: Fluoxetine Succinamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The succinamic acid group can participate in substitution reactions, where other functional groups replace it under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoxetine oxides, while reduction can produce fluoxetine derivatives with altered pharmacological properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Fluoxetine Succinamic Acid retains the core pharmacological activity of fluoxetine, which involves the selective inhibition of serotonin reuptake in the brain. This mechanism leads to increased serotonin levels in synaptic clefts, contributing to its antidepressant effects. The incorporation of succinamic acid into the fluoxetine structure may enhance its biological activity and modify pharmacokinetic properties, potentially leading to improved therapeutic outcomes .

Therapeutic Applications

This compound is being investigated for several applications:

- Antidepressant Effects : Similar to fluoxetine, it exhibits potential antidepressant properties by modulating serotonin levels.

- Anxiolytic Properties : The compound may also serve as an anxiolytic agent, helping alleviate anxiety symptoms.

- Cognitive Enhancement : Research suggests that fluoxetine can promote synaptic plasticity, which may be beneficial in cognitive disorders .

- Neuroprotective Effects : Some studies indicate potential antioxidant properties that could reduce oxidative stress in neurological contexts .

Case Study Overview

-

Case Study 1: Major Depressive Disorder

- A 33-year-old male with a five-year history of major depressive disorder (MDD) was transitioned to Fluoxetine after failing to respond to other SSRIs. After adjusting his dosage to 40 mg/day, he reported significant improvements in mood and energy levels, though he experienced sexual dysfunction as a side effect .

- Case Study 2: Cognitive Function in Neurodegenerative Models

Experimental Studies

- Metabolic Pathway Analysis : Chronic administration of fluoxetine in animal models showed modulation of energy metabolism pathways associated with post-traumatic stress disorder (PTSD), indicating its broader therapeutic potential beyond depression .

- Cocrystallization Studies : Research on cocrystals formed with this compound demonstrated altered pharmacokinetic profiles that could lead to more effective drug formulations .

Comparative Analysis with Other Compounds

| Compound | Main Action | Notable Applications | Side Effects |

|---|---|---|---|

| Fluoxetine | Serotonin reuptake inhibition | MDD, OCD, bulimia nervosa | Sexual dysfunction, insomnia |

| This compound | Enhanced serotonin modulation | Potential antidepressant and anxiolytic | Similar to fluoxetine |

| Other SSRIs (e.g., sertraline) | Serotonin reuptake inhibition | MDD, anxiety disorders | Varies by individual compound |

Mecanismo De Acción

The mechanism of action of Fluoxetine Succinamic Acid involves its interaction with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also affects other molecular targets, including various receptors and signaling pathways involved in mood regulation and neuroplasticity .

Comparación Con Compuestos Similares

Fluoxetine: The parent compound, known for its antidepressant properties.

Norfluoxetine: A major metabolite of fluoxetine with similar pharmacological effects.

Citalopram, Escitalopram, Fluvoxamine, Paroxetine, Sertraline: Other SSRIs with comparable mechanisms of action but differing in their pharmacokinetic profiles and side effect profiles.

Uniqueness: Fluoxetine Succinamic Acid is unique due to the presence of the succinamic acid group, which imparts distinct chemical properties and potentially alters its pharmacokinetic and pharmacodynamic profiles compared to other SSRIs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Fluoxetine succinamic acid is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Overview of Fluoxetine

Fluoxetine, marketed as Prozac, was the first SSRI approved for clinical use. It is primarily used to treat major depressive disorder, obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder. The mechanism of action involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain, which is crucial for mood regulation .

Pharmacodynamics

The pharmacodynamic profile of this compound is similar to that of fluoxetine. It acts predominantly by:

- Selective Serotonin Reuptake Inhibition : Fluoxetine binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This results in increased extracellular serotonin levels, enhancing serotonergic neurotransmission .

- Neuroplasticity : Chronic administration of fluoxetine has been shown to promote neuroplasticity and neurogenesis in animal models. This is particularly relevant in the context of depression, where neuroplastic changes can counteract depressive symptoms .

Pharmacokinetics

This compound exhibits pharmacokinetic properties that are influenced by its chemical structure:

- Absorption : After oral administration, fluoxetine reaches peak plasma concentrations within 6 to 8 hours. The bioavailability is not significantly affected by food intake .

- Distribution : Fluoxetine is highly lipophilic and approximately 94% protein-bound in plasma. The volume of distribution ranges from 20 to 42 L/kg .

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP2C19), producing norfluoxetine as its active metabolite. Both compounds exhibit similar pharmacological activity .

- Elimination : The elimination half-life of fluoxetine varies between 1-3 days for the parent compound and 4-16 days for norfluoxetine. This long half-life may mitigate withdrawal symptoms upon discontinuation .

Case Studies

- Energy Metabolism and PTSD : A study investigated the effects of fluoxetine on energy metabolism pathways in a mouse model of post-traumatic stress disorder (PTSD). Chronic fluoxetine treatment was found to prevent decreases in citric acid cycle activity in specific brain regions associated with PTSD symptoms . This suggests that fluoxetine may have broader implications for metabolic health beyond its antidepressant effects.

- Cognitive Function and Anxiety : Research has demonstrated that fluoxetine improves cognitive function and reduces anxiety-like behaviors in rodent models. For example, studies using the forced swim test (FST) indicated that fluoxetine enhances swimming behavior while reducing immobility time, which correlates with antidepressant efficacy .

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Fluoxetine | Norfluoxetine |

|---|---|---|

| Half-life | 1-3 days | 4-16 days |

| Volume of Distribution | 20-42 L/kg | Not specified |

| Protein Binding | ~94% | Not specified |

| Metabolic Pathway | CYP2D6, CYP2C19 | CYP2D6, CYP2C19 |

Table 2: Biological Effects Observed with Fluoxetine Treatment

| Study Focus | Observed Effects |

|---|---|

| PTSD Model | Amelioration of conditioned fear response |

| Cognitive Function | Enhanced memory retention and learning |

| Anxiety Behavior | Reduced anxiety-like behaviors |

Propiedades

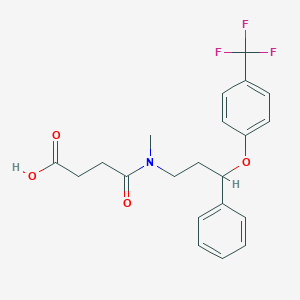

IUPAC Name |

4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIPSZMZTANCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441271 | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026723-45-4 | |

| Record name | Fluoxetine succinate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026723454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxetine Succinamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1026723-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE SUCCINATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO7CZX229S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.